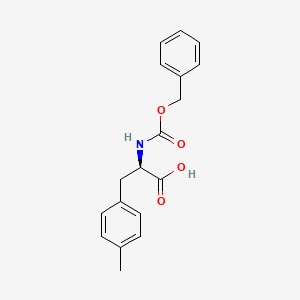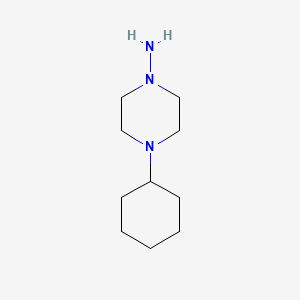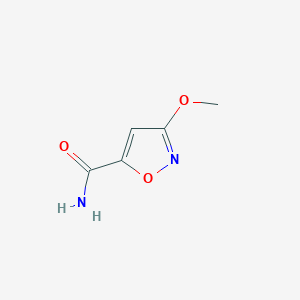
7-デスメチル-3-ヒドロキシアゴメラチン
概要
説明
7-Desmethyl-3-hydroxyagomelatine is a metabolite of agomelatine, a compound known for its melatonergic and serotonergic properties. It is structurally characterized by the presence of a naphthalene ring substituted with hydroxyl and ethylacetamide groups. The molecular formula of 7-Desmethyl-3-hydroxyagomelatine is C14H15NO3, and it has a molecular weight of 245.27 g/mol .
科学的研究の応用
7-Desmethyl-3-hydroxyagomelatine has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of melatonergic and serotonergic compounds.
Biology: Investigated for its role in biological pathways involving melatonin receptors and serotonin receptors.
Medicine: Explored for its potential therapeutic effects in treating mood disorders and sleep-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting melatonin and serotonin pathways .
作用機序
Target of Action
7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .
Mode of Action
7-Desmethyl-3-hydroxyagomelatine acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .
Biochemical Pathways
Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .
Pharmacokinetics
Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
Result of Action
Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .
Action Environment
The action, efficacy, and stability of 7-Desmethyl-3-hydroxyagomelatine could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
生化学分析
Biochemical Properties
7-Desmethyl-3-hydroxyagomelatine interacts with melatonergic (MT1 and MT2) and serotonergic (5HT2C) receptors
Cellular Effects
As a metabolite of Agomelatine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Agomelatine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Desmethyl-3-hydroxyagomelatine typically involves the demethylation of agomelatine followed by hydroxylation. The process can be summarized as follows:
Demethylation: Agomelatine undergoes demethylation using a suitable demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.
Industrial Production Methods
Industrial production of 7-Desmethyl-3-hydroxyagomelatine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Demethylation: Using large quantities of demethylating agents in industrial reactors.
Hydroxylation: Employing continuous flow reactors for efficient hydroxylation.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
7-Desmethyl-3-hydroxyagomelatine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Produces quinones or other oxidized derivatives.
Reduction: Yields reduced forms of the compound.
Substitution: Results in various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
Agomelatine: The parent compound, known for its higher activity as a melatonergic agonist and serotonergic antagonist.
7-Desmethyl-agomelatine: Another metabolite with similar but distinct properties.
3-Hydroxy-agomelatine: A related compound with hydroxylation at a different position
Uniqueness
7-Desmethyl-3-hydroxyagomelatine is unique due to its specific hydroxylation pattern, which influences its binding affinity and activity at melatonin and serotonin receptors. This distinct structure allows for targeted research into its pharmacological effects and potential therapeutic applications .
特性
IUPAC Name |
N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHSDLSKQLNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)



![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)

![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)


